molecular formula C26H34BrFO7 B15288518 [2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate

Cat. No.: B15288518
M. Wt: 557.4 g/mol
InChI Key: LVTJCGZHOTXIND-IUGZLZTKSA-N
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Description

The compound [2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate involves multiple steps, including the formation of the pentacyclic core, introduction of halogen atoms, and esterification. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate: has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-chloro-6-ethyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0{2,9}.0{4,8}.0^{13,18}]icosa-14,17-dien-8-yl]oxirane-2-carbonitrile]
  • [2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0{2,9}.0{4,8}.0^{13,18}]icos-17-en-8-yl]-4-oxobutanoic acid]

Uniqueness

The uniqueness of [2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate lies in its specific halogen substitutions and the presence of multiple chiral centers, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H34BrFO7

Molecular Weight

557.4 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C26H34BrFO7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(28)17-8-14(30)6-7-23(17,4)25(16,27)19(31)11-24(15,26)5/h8,15-16,18-19,21,31H,6-7,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1

InChI Key

LVTJCGZHOTXIND-IUGZLZTKSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)CC[C@@]54C)F)Br)O)C)OC(O2)(C)C

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)CCC54C)F)Br)O)C)OC(O2)(C)C

Origin of Product

United States

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